Product packaging for Methyl 4-iodo-3-(trifluoromethyl)benzoate(Cat. No.:CAS No. 1261880-87-8)

Methyl 4-iodo-3-(trifluoromethyl)benzoate

Cat. No.: B1408478
CAS No.: 1261880-87-8
M. Wt: 330.04 g/mol
InChI Key: QUHBVHFIZYIFAP-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS 1261880-87-8) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 9 H 6 F 3 IO 2 and a molecular weight of 330.04 g/mol, integrates both an iodine substituent and a trifluoromethyl group on a benzoate ester scaffold . The iodine atom serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex biaryl or conjugated structures. The presence of the trifluoromethyl group is of particular interest, as it can significantly influence the metabolic stability, lipophilicity, and binding affinity of candidate molecules, making it a key feature in medicinal chemistry and agrochemical research . Proper handling is essential; this compound has associated hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dark place, sealed in a dry environment at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F3IO2 B1408478 Methyl 4-iodo-3-(trifluoromethyl)benzoate CAS No. 1261880-87-8

Properties

IUPAC Name

methyl 4-iodo-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHBVHFIZYIFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-(trifluoromethyl)benzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position relative to the trifluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates, such as methyl 4-azido-3-(trifluoromethyl)benzoate.

    Coupling: Formation of biaryl compounds, such as methyl 4-(phenyl)-3-(trifluoromethyl)benzoate.

    Reduction: Formation of methyl 4-iodo-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-iodo-3-(trifluoromethyl)benzoate is primarily utilized in the synthesis of biologically active compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design.

Antimicrobial Activity

Research has indicated that derivatives of this compound can exhibit significant antimicrobial properties. A study highlighted that the introduction of a trifluoromethyl group at the para position of aromatic compounds often leads to improved potency against various pathogens. For instance, modifications involving this compound have shown promising results in inhibiting bacterial growth, as evidenced by Minimum Inhibitory Concentration (MIC) studies .

Anti-Tuberculosis Research

In vivo studies have been conducted to evaluate the efficacy of compounds derived from this compound against Mycobacterium tuberculosis. Although some derivatives demonstrated moderate activity, further optimization is required to enhance their therapeutic effectiveness . The compound's structure allows for modifications that could improve its bioavailability and reduce toxicity.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

Synthesis of Trifluoromethylated Compounds

This compound can be employed in various coupling reactions, including Suzuki and Sonogashira reactions, to synthesize trifluoromethylated aryl compounds. These reactions are crucial for developing new materials with enhanced properties .

Reaction with Nucleophiles

The iodo substituent in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This characteristic enables the introduction of various functional groups, which can further diversify the chemical space for potential applications in pharmaceuticals and agrochemicals .

Material Science Applications

The unique properties of this compound have implications in material science.

Development of Advanced Materials

Due to its trifluoromethyl group, this compound can be incorporated into polymers and coatings that require enhanced chemical resistance and thermal stability. Such materials are valuable in electronics and protective coatings where durability is paramount .

Fluorescent Probes

The compound's structural attributes allow it to be used as a precursor for fluorescent probes in biological imaging. The incorporation of fluorinated groups can improve the photostability and brightness of these probes, facilitating advanced imaging techniques in cellular biology .

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-(trifluoromethyl)benzoate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The iodine and trifluoromethyl groups in the target compound occupy the 4- and 3-positions, respectively, creating a sterically hindered and electron-deficient aromatic ring. In contrast, 2-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 1488423-65-9) places these groups at the 2- and 4-positions, reducing steric hindrance but increasing electronic asymmetry .
  • Functional Groups: Replacement of the methyl ester with a carboxylic acid (e.g., 2-Iodo-4-(trifluoromethyl)benzoic acid) enhances polarity, improving aqueous solubility but limiting compatibility with non-polar reaction media . Conversely, the hydroxyl group in Methyl 4-iodo-3-hydroxybenzoate increases reactivity in nucleophilic substitutions, albeit at the cost of reduced stability under acidic conditions .

Research Findings and Data Gaps

  • Synthetic Pathways : Evidence suggests that methyl esters like the target compound are synthesized via alkylation of hydroxy precursors (e.g., Methyl 4-hydroxy-3-(trifluoromethyl)benzoate with iodinating agents) . However, exact protocols for the target compound remain undocumented.
  • Thermal Properties: The absence of boiling point data for this compound limits insights into its purification methods. In contrast, analogs like Methyl 4-amino-3-(trifluoromethyl)benzoate are well-characterized, with documented melting points (e.g., 62% yield after crystallization in chloroform) .

Biological Activity

Methyl 4-iodo-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and iodine substituents. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₆F₃IO₂
Molecular WeightApproximately 330.04 g/mol
Functional GroupsIodine, trifluoromethyl

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes, while the iodine atom can engage in halogen bonding, which stabilizes interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can form hydrogen bonds, while the iodine atom may participate in halogen bonding, modulating enzyme activity or receptor functions. This makes it a candidate for investigating enzyme inhibition and protein-ligand interactions .

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Notably, compounds with similar structures have demonstrated promising results in various studies:

  • Antiviral Properties : Its structural features suggest potential applications in antiviral drug development.
  • Anticancer Activity : Similar compounds have been explored for their anticancer effects, indicating that this compound may also possess such activity.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest its potential role as a therapeutic agent targeting metabolic disorders .
  • Protein-Ligand Interaction : Research has highlighted the compound's ability to form stable complexes with various proteins, enhancing our understanding of its mechanism of action. This property is crucial for drug design, particularly in targeting diseases where protein interactions are pivotal .
  • Synthesis and Structure-Activity Relationship (SAR) : A study focused on synthesizing derivatives of this compound revealed that modifications to the trifluoromethyl and iodine substituents significantly affect biological activity. This underscores the importance of structural optimization in drug development .

Q & A

Q. What are the established synthetic routes for Methyl 4-iodo-3-(trifluoromethyl)benzoate, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves esterification of 4-iodo-3-(trifluoromethyl)benzoic acid using methylating agents like methyl iodide or dimethyl sulfate. A base (e.g., K₂CO₃) is required to deprotonate the carboxylic acid. Solvent choice (e.g., DMF or acetone) and reaction temperature (60–80°C) significantly impact yield. For example, analogous methyl benzoate derivatives are synthesized via nucleophilic acyl substitution under reflux conditions . Critical Parameters:

  • Purity of starting materials (avoid halogen exchange side reactions).
  • Strict control of moisture (to prevent hydrolysis).
  • Use of anhydrous conditions for optimal methyl ester formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (δ ≈ -60 to -65 ppm) . The aromatic protons adjacent to electron-withdrawing groups (iodo, -CF₃) resonate downfield (δ 7.8–8.5 ppm in ¹H NMR).
  • Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z ≈ 344 (C₉H₆F₃IO₂⁺), with fragment ions corresponding to loss of COOCH₃ (m/z 273) and I⁻ (m/z 145) .
  • IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Q. Table 1: Estimated Physicochemical Properties (Based on Analogous Compounds)

PropertyValue (Estimated)Reference CompoundSource
Molecular Weight344.05 g/molMethyl 4-Cl-3-CF₃ benzoate
Boiling Point~260°C (at 760 mmHg)Methyl 4-Cl-3-CF₃ benzoate
LogP (Partition Coefficient)3.8–4.2Trifluoromethyl benzoates

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data between X-ray diffraction and spectroscopic analyses for this compound derivatives?

Methodological Answer: Contradictions often arise from polymorphism or disordered crystal packing. Strategies include:

  • SHELX Refinement : Use single-crystal X-ray data with SHELXL for precise refinement of heavy atoms (iodine) and CF₃ group orientation .
  • DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian) to validate molecular geometry .
  • Thermal Analysis (DSC/TGA) : Identify polymorphic transitions or decomposition events affecting crystallographic interpretations .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving the iodo substituent in this compound?

Methodological Answer: The iodo group is superior to bromo/chloro in Suzuki-Miyaura couplings due to faster oxidative addition. Key optimizations:

  • Catalyst System : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance stability .
  • Solvent/Base : Employ toluene/EtOH (3:1) with K₂CO₃ for efficient dehalogenation.
  • Temperature : Reactions typically proceed at 80–100°C; microwave-assisted synthesis reduces time (20–30 min at 120°C) .
    Note: Monitor for competing hydrolysis of the ester group under basic conditions.

Q. How does the electronic influence of the trifluoromethyl and iodo substituents affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The -CF₃ and -I groups are meta-directing and electron-withdrawing, activating the aromatic ring toward SNAr at the para position to iodine. Key considerations:

  • Reactivity Hierarchy : -CF₃ exerts a stronger deactivating effect than -I, directing nucleophiles to the less hindered position.
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols).
  • Leaving Group Stability : Iodide’s poor leaving ability in SNAr necessitates strong bases (e.g., NaH) or transition metal catalysts for efficient substitution .

Q. What experimental precautions are critical for handling this compound in hydrolytic studies?

Methodological Answer:

  • Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent ester hydrolysis.
  • pH Monitoring : Hydrolysis under basic conditions (NaOH/EtOH) proceeds rapidly; use buffered solutions (pH 7–9) for controlled studies .
  • Byproduct Analysis : Characterize hydrolyzed products (4-iodo-3-(trifluoromethyl)benzoic acid) via LC-MS to confirm reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-iodo-3-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.